(2r,3r)-3-Aminobutan-2-ol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R)-3-aminobutan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREIZDQPOMNWLM-VKKIDBQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2162986-79-8 | |
| Record name | 2-Butanol, 3-amino-, hydrochloride (1:1), (2R,3R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2162986-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Strategies for 2r,3r 3 Aminobutan 2 Ol Hydrochloride
Conventional Chemical Synthesis Routes
Conventional synthesis of (2R,3R)-3-Aminobutan-2-ol hydrochloride relies on established organic chemistry reactions, primarily focusing on the reduction of carbonyl groups and the strategic manipulation of functional groups to achieve the desired stereochemistry.
Reductive Transformations of Precursor Compounds
A primary strategy for synthesizing 3-aminobutan-2-ol (B1581441) diastereomers involves the reduction of an aminoketone precursor, such as 3-aminobutan-2-one. The choice of reducing agent and reaction conditions is critical for controlling the stereochemical outcome.
Catalytic hydrogenation is a widely used industrial method for the reduction of ketones. In the context of synthesizing (2R,3R)-3-Aminobutan-2-ol, this would typically involve the reduction of a chiral precursor like (R)-3-aminobutan-2-one. The process uses hydrogen gas in the presence of a metal catalyst. Common catalysts for such transformations include those based on nickel (e.g., Raney nickel), palladium, or rhodium. google.comnih.gov
For example, a debenzylation reaction, which is a type of catalytic hydrogenation, can be carried out using Raney nickel as the catalyst in an ethanol (B145695) solvent under hydrogen pressure (e.g., 2 MPa) at an elevated temperature (e.g., 60°C). google.com Modern approaches may utilize advanced catalytic systems, such as rhodium complexes, which can offer high levels of enantio- and diastereoselectivity, sometimes operating through a dynamic kinetic resolution process to enhance the yield of the desired stereoisomer. nih.gov The selection of the catalyst and reaction parameters is crucial to selectively produce the (2R,3R) isomer.
Metal hydrides are common laboratory reagents for the reduction of ketones to alcohols. researchgate.net The diastereoselectivity of the reduction of α-amino ketones is highly dependent on the structure of the substrate, particularly the protecting group on the nitrogen atom, and the choice of the hydride reagent. researchgate.netresearchgate.net Two main models dictate the stereochemical outcome: the Felkin-Anh model (non-chelation controlled) and chelation-controlled reduction. nih.govyoutube.com
To obtain the (syn)-(2R,3R) diastereomer, a chelation-controlled reduction is typically favored. This involves using a reducing agent with a Lewis acidic metal cation that can coordinate with both the carbonyl oxygen and the nitrogen of the amino group, forming a rigid cyclic intermediate. Hydride attack then occurs from the less sterically hindered face.
For an N-protected (R)-3-aminobutan-2-one precursor, using a chelating agent like zinc borohydride (B1222165) (Zn(BH₄)₂) or certain modified aluminum hydrides can favor the formation of the syn alcohol. researchgate.net The choice of the nitrogen protecting group (e.g., Boc, Cbz) is also critical, as it influences the formation of the chelate complex. researchgate.netnih.gov For instance, the reduction of N-Boc protected δ-amino γ-keto esters using LiAlH(O-t-Bu)₃ has been shown to proceed with high diastereoselectivity under chelation control. nih.gov
Table 1: Comparison of Reductive Methods for α-Amino Ketones
| Method | Typical Reagents | Control Element | Predominant Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, Rh-complexes | Catalyst/Substrate Interaction | Depends on catalyst and substrate chirality |
| Chelation-Controlled Reduction | Zn(BH₄)₂, LiAlH(O-t-Bu)₃ | Coordination to N and O atoms | syn-amino alcohol |
| Non-Chelation (Felkin-Anh) | NaBH₄ (non-chelating conditions), L-Selectride | Steric hindrance | anti-amino alcohol |
Multistep Asymmetric Synthesis Approaches
To ensure high optical purity, multistep syntheses often begin with a readily available chiral starting material. These routes involve a series of chemical transformations to build the target molecule with the correct stereochemistry.
A common and effective strategy is to start from a chiral pool molecule like (R)-3-aminobutyric acid. google.commdpi.com This approach leverages the pre-existing stereocenter of the starting material to establish the desired configuration in the final product. The synthesis involves converting the carboxylic acid group into a hydroxyl group while preserving the stereochemistry at the C3 position.
One documented method involves the direct reduction of (R)-3-aminobutanoic acid using a powerful reducing agent like sodium aluminum hydride in a solvent such as tetrahydrofuran (B95107) (THF). vcu.edu This one-step approach can provide the corresponding amino alcohol with high optical purity. vcu.edu
A more controlled, albeit longer, synthetic route starting from (R)-3-aminobutyric acid involves a sequence of functional group manipulations. google.com This method provides multiple points for purification and characterization, ensuring the integrity of the final product. A typical sequence is as follows:
Esterification: The carboxylic acid of (R)-3-aminobutyric acid is first converted to an ester, for example, a methyl or ethyl ester, by reacting it with the corresponding alcohol under acidic conditions. google.com
Amino Protection: The amino group is then protected to prevent it from interfering with subsequent reduction steps. Common protecting groups include benzoyl (Bz) or benzyloxycarbonyl (Cbz), which are introduced under basic conditions. google.com
Reduction: The ester group of the N-protected amino ester is reduced to a primary alcohol. This can be achieved using various borohydrides, often in the presence of a Lewis acid. For example, sodium borohydride with calcium chloride or lithium borohydride can be used. google.com
Deprotection: The final step is the removal of the amino-protecting group to yield the free amino alcohol. For a Cbz group, this is typically done by catalytic hydrogenation (e.g., using Pd/C). google.com For a benzoyl group, hydrolysis under basic conditions can be employed. google.com
This stepwise approach allows for precise control over the chemical transformations, leading to (R)-3-aminobutanol with high chemical and optical purity. google.com
Table 2: Example of a Multistep Synthesis Sequence
| Step | Transformation | Typical Reagents | Intermediate Product |
|---|---|---|---|
| 1 | Esterification | Methanol, Acid Catalyst | (R)-3-aminobutyric acid methyl ester |
| 2 | Amino Protection | Benzyl chloroformate, Base | N-Cbz-(R)-3-aminobutyric acid methyl ester |
| 3 | Ester Reduction | Sodium Borohydride, Lewis Acid | N-Cbz-(R)-3-aminobutanol |
| 4 | Deprotection | H₂, Pd/C | (R)-3-aminobutanol |
Derivatization from Related Chiral Precursors
The synthesis of enantiomerically pure compounds such as (2R,3R)-3-aminobutan-2-ol often leverages the "chiral pool," using readily available, inexpensive chiral molecules as starting materials. This strategy embeds the required stereochemistry at the beginning of a synthetic sequence, which is then transferred through a series of reactions to the final product.
A common approach involves the use of chiral amino acids or other natural products. For instance, a stereoselective synthesis of (2R,3R)- and (2R,3S)-3-hydroxyleucine has been developed where the key step is a stereo- and regioselective bromohydration of a precursor, guided by intramolecular participation from a sulfinyl group. researchgate.net Such methodologies, which precisely install hydroxyl and amino groups with specific stereochemistry, are foundational for building molecules like 3-aminobutan-2-ol.
Another illustrative strategy is the use of a chiral auxiliary. For example, in the synthesis of (R)-3-aminobutanol, a related chiral amino alcohol, 4-hydroxy-2-butanone (B42824) can be reacted with a chiral amine like (R)-1-phenylethylamine. google.com This creates a mixture of diastereomers, which, due to their different physical properties, can be separated. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure product. google.com This principle of forming and separating diastereomeric intermediates is a classic and powerful method for obtaining specific stereoisomers.
Chemoenzymatic and Biocatalytic Synthesis Routes
Biocatalysis offers significant advantages over traditional chemical synthesis, including high enantioselectivity and regioselectivity under mild reaction conditions. nih.gov Enzymes, particularly dehydrogenases and resolving enzymes like amidases and esterases, are powerful tools for forging chiral centers with high fidelity.
Amine dehydrogenases (AmDHs) are a class of enzymes with great potential for the asymmetric synthesis of chiral amines. nih.gov They catalyze the reductive amination of a ketone or aldehyde substrate using an ammonia (B1221849) source and a nicotinamide (B372718) cofactor (NADH or NADPH), producing a chiral amine with high atom economy, where water is the primary byproduct. nih.govresearchgate.net The stereochemical outcome of the reaction, yielding either an (R)- or (S)-amine, is determined by the inherent selectivity of the specific enzyme used. mdpi.com
The stereoselectivity of AmDHs has been harnessed for the production of various chiral amino alcohols. Native amine dehydrogenases (nat-AmDHs) often catalyze the (S)-stereoselective reductive amination of ketones. researchgate.net For example, engineered AmDHs derived from amino acid dehydrogenases (AADHs) have been successfully employed in the asymmetric synthesis of (S)-configured vicinal amino alcohols from the corresponding α-hydroxy ketones. nih.gov Research has shown that engineered AmDHs derived from sources like Sporosarcina psychrophila can convert 1-hydroxybutan-2-one (B1215904) into (S)-2-aminobutan-1-ol with greater than 99% selectivity. nih.gov This highlights the capability of AmDHs to produce (S)-configured amino alcohols, including stereoisomers related to 3-aminobutan-2-ol, by acting on suitable hydroxy-ketone precursors.
The successful application of AmDHs in synthesis relies on the identification of suitable enzymes and the optimization of reaction conditions. Biocatalyst screening involves testing a library of different AmDHs against a target substrate to find an enzyme with the desired activity and stereoselectivity. nih.gov High-throughput screening methods, which allow for the rapid testing of many enzymes and reaction conditions, are crucial in this process. bioassaysys.com
Once a promising biocatalyst is identified, its performance can be enhanced through protein engineering and process optimization. nih.govrsc.org Rational design and directed evolution are used to create enzyme variants with improved properties, such as higher catalytic efficiency (kcat/Km), better stability, or altered substrate specificity. researchgate.netrsc.org For instance, an engineered AmDH from Geobacillus stearothermophilus was subjected to several rounds of mutagenesis, resulting in a variant with a 4.2-fold increase in catalytic efficiency for the conversion of 4-hydroxybutan-2-one to (R)-3-amino-1-butanol, achieving 99% conversion with over 99% enantiomeric excess (ee). rsc.org
Optimization of the reaction parameters is also critical. This includes adjusting the pH, temperature, substrate concentration, and the system for cofactor regeneration. nih.gov A dual-enzyme system, coupling the AmDH with a formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), is often used to regenerate the expensive NAD(P)H cofactor, making the process more economically viable. nih.govnih.gov
Table 1: Example of AmDH Optimization for Chiral Amino Alcohol Synthesis
| Enzyme Variant | Relative Activity (%) | kcat/Km (s⁻¹M⁻¹) | Conversion (%) | Product ee (%) |
|---|---|---|---|---|
| Starting Enzyme (GsAmDH) | 100 | 15.2 | 45 | >99 |
| Best Variant (mh174) | 420 | 63.8 | 99 | >99 |
Data derived from a study on the reductive amination of 4-hydroxybutan-2-one. rsc.org
Kinetic resolution is a widely used biocatalytic technique to separate the enantiomers from a racemic mixture. nih.govjocpr.com This method relies on an enzyme that selectively catalyzes a reaction on only one of the two enantiomers, leaving the other unreacted. jocpr.com This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a new product) from the slower-reacting (unreacted) enantiomer.
Penicillin Amidase: Penicillin G acylase (PGA), also known as penicillin amidohydrolase, is an effective enzyme for the kinetic resolution of racemic amino compounds. acs.orgresearchgate.net The typical strategy involves the enantioselective acylation of the amine. In a racemic mixture of 3-aminobutan-2-ol, a PGA could selectively acylate one enantiomer (e.g., the (R,R)-isomer) with an acyl donor like a phenylacetic acid methyl ester. researchgate.net This would produce an acylated (R,R)-amide, which can be readily separated from the unreacted (S,S)-amino alcohol, thus achieving resolution. This method has been successfully applied to resolve various β-amino acid esters with high yields and enantiomeric purity. acs.org
Esterases: Esterases, including lipases, are powerful biocatalysts for the kinetic resolution of racemic alcohols via enantioselective transesterification. nih.govnih.gov For a racemic mixture of 3-aminobutan-2-ol, an esterase can be used to selectively acylate the hydroxyl group of one enantiomer using an acyl donor (e.g., vinyl acetate). nih.gov This creates an ester from one enantiomer while leaving the other as an unreacted alcohol. For example, an esterase (EST4) from a metagenomic library demonstrated high activity and enantioselectivity in resolving various secondary alcohols, achieving excellent enantiomeric excess (up to 99.9% ee) in organic solvents. nih.gov This approach is highly effective for producing enantiopure alcohols and their corresponding esters. nih.gov
Table 2: Example of Esterase-Catalyzed Kinetic Resolution of a Secondary Alcohol
| Substrate (1-phenylethanol) | Conversion (%) | Substrate ee (%) | Product ee (%) | Enantioselectivity (E) |
|---|---|---|---|---|
| Racemic Mixture | 49.8 | 98.7 | 99.1 | >200 |
Data derived from a study on the resolution of 1-phenylethanol (B42297) using EST4 whole-cell biocatalyst. nih.gov
Enzymatic Resolution of Racemic Mixtures
Industrial Production Considerations and Scalability of Syntheses
The industrial production of enantiomerically pure vicinal amino alcohols like this compound is a complex undertaking that requires careful consideration of economic viability, process safety, and environmental impact. The scalability of synthetic routes is paramount, and several strategies are employed to transition from laboratory-scale synthesis to large-scale manufacturing. These strategies often involve process optimization, the use of robust and cost-effective catalysts, and the implementation of efficient purification methods.
A key challenge in the industrial synthesis of chiral compounds is achieving high enantiomeric and diastereomeric purity on a large scale. This often necessitates the use of specialized and frequently expensive chiral catalysts or auxiliaries. Consequently, a significant focus of industrial process development is on minimizing the cost contribution of these components, for instance, through catalyst recycling or the use of highly efficient biocatalytic systems.
Comparison of Scalable Synthetic Routes
Several synthetic methodologies can be adapted for the large-scale production of chiral amino alcohols. The choice of a particular route often depends on a trade-off between factors such as cost, yield, stereoselectivity, and the number of synthetic steps. The following table provides a comparative overview of common strategies that could be applied to the synthesis of (2R,3R)-3-Aminobutan-2-ol.
| Kinetic Resolution of Racemic Mixtures | Can provide access to high enantiomeric purity. | Theoretical maximum yield of 50% for the desired enantiomer; requires an efficient method to separate the enantiomers and potentially a process to racemize and recycle the unwanted enantiomer. |
Challenges in Process Scale-up
Translating a laboratory-scale synthesis to an industrial process presents numerous challenges. For the production of this compound, these would likely include:
Heat Transfer: Exothermic reactions, such as reductions with metal hydrides, require efficient heat dissipation in large reactors to prevent runaway reactions and ensure consistent product quality.
Mass Transfer: In heterogeneous catalysis (e.g., some asymmetric hydrogenations) or biocatalysis, ensuring efficient mixing and contact between reactants and the catalyst is crucial for achieving optimal reaction rates and yields.
Downstream Processing and Purification: The isolation of the final product in high purity can be a significant cost driver. For a water-soluble, relatively low molecular weight compound like an aminobutanol, distillation, extraction, and crystallization processes must be carefully optimized to minimize product loss and solvent usage. The formation of the hydrochloride salt is a key final step that aids in purification and handling of the otherwise liquid amino alcohol.
Solvent Handling and Recycling: Large-scale synthesis involves significant quantities of solvents. For economic and environmental reasons, efficient solvent recovery and recycling systems are essential.
Economic Feasibility and Cost Analysis
A techno-economic assessment for the biocatalytic production of chiral amines has shown that the cost of the enzyme can be a major contributor to the total manufacturing cost. nih.gov However, increasing the efficiency and stability of the biocatalyst can lead to a competitive process. The following table illustrates a hypothetical cost breakdown for the production of a chiral amino alcohol, highlighting key cost drivers.
Table 2: Illustrative Cost Contribution Analysis for Chiral Amino Alcohol Production
| Cost Component | Percentage of Total Cost (Illustrative) | Key Factors Influencing Cost |
|---|---|---|
| Chiral Starting Material/Catalyst | 40-60% | Price of the chiral precursor or catalyst; catalyst loading and recyclability. |
| Reducing Agent/Other Reagents | 15-25% | Stoichiometric requirements and bulk chemical pricing. |
| Solvents | 10-20% | Volume of solvent required; efficiency of solvent recycling. |
| Energy and Utilities | 5-10% | Heating, cooling, and distillation requirements. |
| Labor and Capital Costs | 5-10% | Process complexity and plant occupancy. |
Note: This is an illustrative breakdown based on analyses of similar chemical processes and does not represent actual production data for this compound.
Ultimately, the successful industrial-scale synthesis of this compound will likely rely on a synthetic route that is not only high-yielding and highly stereoselective but has also been rigorously optimized to minimize costs and ensure safe and sustainable operation.
Stereochemical Aspects and Resolution of 2r,3r 3 Aminobutan 2 Ol Hydrochloride
Analysis of Stereoisomeric Forms and Their Relationships
The structure of 3-aminobutan-2-ol (B1581441) contains two chiral centers, at carbon 2 (C2) and carbon 3 (C3). The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2n stereoisomers. libretexts.orglibretexts.org For 3-aminobutan-2-ol, with two chiral centers, there are four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These isomers are related to each other as either enantiomers or diastereomers.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other; they possess opposite configurations at all corresponding chiral centers. libretexts.orglibretexts.org Diastereomers, conversely, are stereoisomers that are not mirror images of one another. libretexts.orglibretexts.org This relationship occurs in molecules with multiple chiral centers when they have the same configuration at one or more centers but an opposite configuration at others. libretexts.org
The stereoisomers of 3-aminobutan-2-ol can be categorized into two pairs of enantiomers. The (2R,3R) isomer is the mirror image of the (2S,3S) isomer, and the (2R,3S) isomer is the mirror image of the (2S,3R) isomer. libretexts.org Any stereoisomer from one enantiomeric pair is a diastereomer of any stereoisomer from the other pair. For instance, (2R,3R)-3-aminobutan-2-ol is a diastereomer of both (2R,3S)-3-aminobutan-2-ol and (2S,3R)-3-aminobutan-2-ol. libretexts.orglibretexts.org
| Stereoisomer | Relationship to (2R,3R)-3-Aminobutan-2-ol | Configuration at C2 | Configuration at C3 |
|---|---|---|---|
| (2R,3R) | Identical | R | R |
| (2S,3S) | Enantiomer | S | S |
| (2R,3S) | Diastereomer | R | S |
| (2S,3R) | Diastereomer | S | R |
Methodologies for Chiral Resolution
Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically pure components. wikipedia.org This is a crucial step in the synthesis of enantiomerically pure compounds.
One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique leverages the principle that diastereomers have different physical properties, including solubility. nih.gov The process involves reacting the racemic base, such as 3-aminobutan-2-ol, with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This reaction produces a pair of diastereomeric salts.
Due to their differing solubilities, one of the diastereomeric salts will typically crystallize out of a suitable solvent before the other. nih.gov This selective precipitation allows for the separation of the crystallized salt by filtration. Subsequently, the chiral resolving agent is removed, usually by treatment with a base, to liberate the desired pure enantiomer of the amine. A variety of chiral acids can be employed as resolving agents for amines.
| Resolving Agent | Type | Rationale for Use |
|---|---|---|
| Tartaric Acid | Acid | Readily available in both enantiomeric forms, forms crystalline salts with many amines. wikipedia.org |
| Mandelic Acid | Acid | Effective for resolving aminols and other amines, often providing good crystal quality. vcu.edugoogle.com |
| Camphorsulfonic Acid | Acid | A strong chiral acid that forms well-defined salts. wikipedia.org |
| N-acetylated Amino Acids | Acid | Offers a range of structural diversity to optimize diastereomeric salt crystallization. researchgate.net |
Kinetic resolution is a method that relies on the difference in reaction rates between enantiomers when they react with a chiral catalyst or reagent. researchgate.net One enantiomer reacts faster, leading to an enrichment of the slower-reacting enantiomer in the unreacted starting material.
Enzymatic methods are a powerful form of kinetic resolution due to the high stereoselectivity of enzymes. Lipases, transaminases, and other enzymes are commonly used to resolve racemic alcohols and amines. researchgate.net For amino alcohols, lipase-catalyzed acylation is a frequent strategy. In this process, the enzyme selectively acylates one enantiomer at a much higher rate than the other. The resulting acylated product and the unreacted amino alcohol enantiomer can then be separated based on their different chemical properties. For example, studies have demonstrated the use of enzymes like Candida antarctica lipase B (CAL-B) for the resolution of aminobutanol derivatives. Amine dehydrogenases have also been shown to be effective, with studies reporting the synthesis of (3S)-3-aminobutan-2-ol with high enantiomeric excess (99.4%). frontiersin.org
| Enzyme Class | Typical Reaction | Example Enzyme | Application Principle |
|---|---|---|---|
| Lipase | Acylation / Esterification | Candida antarctica Lipase B (CAL-B) | One enantiomer is acylated faster, allowing separation of the acylated product from the unreacted enantiomer. researchgate.net |
| Acylase | Hydrolysis of N-acyl group | Penicillin G Acylase | Selective de-acylation of one enantiomer from a racemic N-acylated mixture. |
| Transaminase (ATA) | Reductive Amination | ω-Transaminase | Asymmetric synthesis of a chiral amine from a prochiral ketone. google.com |
| Amine Dehydrogenase (AmDH) | Reductive Amination | MsmeAmDH | Asymmetric synthesis of chiral amines and amino alcohols from ketones. frontiersin.org |
Advanced Stereochemical Assignment and Purity Validation
After resolution, it is essential to confirm the absolute configuration of the isolated enantiomer and validate its purity. While methods like chiral chromatography can determine enantiomeric excess, assigning the absolute R or S configuration requires more advanced techniques.
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the unambiguous determination of the absolute configuration of chiral molecules in solution or the solid state. chemrxiv.orgnih.gov VCD measures the minute difference in the absorption of left- and right-circularly polarized infrared light by a chiral molecule. stackexchange.comcas.cz This differential absorption provides a spectrum that is uniquely sensitive to the molecule's three-dimensional structure. chemrxiv.org
The standard VCD protocol involves a combined experimental and computational approach. stackexchange.comresearchgate.net First, the experimental VCD spectrum of the chiral molecule is recorded. Concurrently, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the (2R,3R) configuration). stackexchange.comresearchgate.net The absolute configuration of the experimental sample is assigned by comparing the signs and relative intensities of the bands in the experimental spectrum with those of the calculated spectrum. A direct match confirms the configuration, whereas a mirror-image relationship between the spectra indicates the opposite enantiomer. stackexchange.com This method is highly reliable and can resolve ambiguities that may arise from other analytical techniques.
| Step | Description | Purpose |
|---|---|---|
| 1. Experimental Measurement | The VCD spectrum of the purified enantiomer is recorded on a VCD spectrometer. | To obtain the experimental chiroptical fingerprint of the molecule. chemrxiv.org |
| 2. Computational Modeling | The theoretical VCD spectrum for a single, defined enantiomer (e.g., 2R,3R) is calculated using quantum chemistry methods (DFT). | To generate a predicted spectrum for a known absolute configuration. stackexchange.comresearchgate.net |
| 3. Spectral Comparison | The experimental spectrum is overlaid with the calculated spectrum. | To find a match or mismatch between experimental and theoretical data. |
| 4. Configuration Assignment | If the spectra match, the experimental sample has the same absolute configuration as the calculated model. If they are mirror images, it has the opposite configuration. | To unambiguously assign the R/S configuration to the isolated compound. stackexchange.com |
Chromatographic Methods for Enantiomeric and Diastereomeric Excess Determination (e.g., Chiral HPLC, UHPLC-UV with derivatization)
The accurate determination of enantiomeric and diastereomeric excess is critical in the synthesis and application of stereoisomerically pure compounds like (2R,3R)-3-Aminobutan-2-ol hydrochloride. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful and widely used techniques for this purpose. The choice of method often depends on the presence of a chromophore in the analyte, with two primary strategies being employed: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization.
Direct Chiral HPLC Separation
Direct methods involve the use of a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the individual enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are commonly used for the separation of chiral amines and amino alcohols. yakhak.orgnih.gov
For amino alcohols like 3-aminobutan-2-ol, which lack a strong UV chromophore, a preliminary derivatization step is often necessary to introduce a UV-active functional group, enabling sensitive detection. google.com A common derivatizing agent for this purpose is benzyloxycarbonyl chloride (Cbz-Cl), which reacts with the amino group. The resulting N-Cbz-3-aminobutanol can then be resolved on a chiral column. Research has demonstrated the separation of N-Cbz-3-aminobutanol isomers on a Chiralpak AD-H column. google.com
Table 1: Example Conditions for Direct Chiral HPLC Separation of N-Cbz-3-aminobutanol Isomers
| Parameter | Condition |
|---|---|
| Stationary Phase | Chiralpak AD-H |
| Mobile Phase | n-Hexane: Isopropanol (90:10, v/v) |
| Detection | UV at 210 nm |
| Result | Baseline separation of S-isomer (11.1 min) and R-isomer (12.2 min) |
Data sourced from patent literature describing analytical methods for 3-aminobutanol. google.com
Indirect Separation via Diastereomer Formation (UHPLC-UV with Derivatization)
An alternative and frequently employed strategy involves the derivatization of the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical and chemical properties, they can be separated on a standard, achiral stationary phase, such as a reversed-phase C18 column. google.comgoogle.com This indirect approach is particularly advantageous for UHPLC-UV analysis as the derivatization step can simultaneously introduce a strong chromophore, significantly enhancing detection sensitivity. google.com
Several chiral derivatizing agents have been effectively used for the analysis of 3-aminobutanol enantiomers. One such reagent is (R)-(+)-1-phenylethanesulfonyl chloride. google.com The reaction with 3-aminobutanol enantiomers yields diastereomeric sulfonamides that are readily separable by reversed-phase HPLC.
Another effective CDA is (R)-α-methyl-2-naphthaleneacetyl chloride. This reagent introduces a naphthalene group, which has strong UV absorbance, allowing for highly sensitive detection. The resulting diastereomeric amides can be effectively resolved on a common C18 column. google.com This method is noted for its good reproducibility, high sensitivity, and suitability for quality control in production environments. google.com
Table 2: Example Conditions for Indirect UHPLC-UV Separation of 3-Aminobutanol Diastereomers
| Parameter | Method A | Method B |
|---|---|---|
| Chiral Derivatizing Agent | (R)-(+)-1-phenylethanesulfonyl chloride | (R)-α-methyl-2-naphthaleneacetyl chloride |
| Stationary Phase | Reversed-Phase C18 (250 x 4.6 mm, 5 µm) | Reversed-Phase C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Water (80:20, v/v) | Acetonitrile: 5% Sodium Dihydrogen Phosphate (aq) (20:80, v/v), pH 3 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
Data compiled from patent literature detailing analytical methods for 3-aminobutanol enantiomers. google.comgoogle.com
The development of these chromatographic methods, particularly those involving derivatization for UHPLC-UV analysis, provides robust and accurate tools for determining the enantiomeric and diastereomeric purity of this compound and its related stereoisomers.
Applications of 2r,3r 3 Aminobutan 2 Ol Hydrochloride in Asymmetric Synthesis
As a Chiral Building Block in Complex Molecular Architectures
The primary application of (2R,3R)-3-Aminobutan-2-ol hydrochloride is as a chiral building block. In this role, the molecule's inherent stereochemistry is transferred to a new, more complex molecule during a synthetic sequence. The defined spatial arrangement of its substituents allows chemists to build intricate molecular frameworks with a high degree of stereochemical control. The bifunctional nature of the compound, possessing both a nucleophilic amino group and a hydroxyl group, enables it to participate in a wide variety of chemical transformations, further enhancing its utility.
The core principle of using (2R,3R)-3-Aminobutan-2-ol as a chiral building block is the concept of chirality transfer. The pre-existing, well-defined stereocenters on the aminobutanol backbone serve as a template, directing the formation of new stereocenters in a predictable manner. This process is fundamental to asymmetric synthesis, a technique that allows for the selective production of a single stereoisomer of a target molecule. By starting with a stereochemically pure building block like (2R,3R)-3-Aminobutan-2-ol, chemists can ensure that the final product also possesses the desired stereochemical purity, which is often crucial for its biological activity.
Chiral β-amino alcohols are a common structural motif found in numerous pharmaceutical agents. Consequently, (2R,3R)-3-Aminobutan-2-ol and its related isomers serve as invaluable chiral intermediates in the synthesis of these drugs. For instance, this structural framework is integral to the development of certain antiviral agents and β-blockers.
A prominent example of the importance of this class of compounds is in the synthesis of Dolutegravir, an essential antiretroviral medication used to treat HIV infection. google.com The synthesis of Dolutegravir relies on a key chiral intermediate, (R)-3-aminobutan-1-ol, which shares the critical aminobutanol core structure. google.com The preparation of this intermediate in high enantiomeric purity is a critical step, often achieved through enzymatic processes that convert a prochiral ketone, 4-hydroxybutan-2-one, into the desired chiral amino alcohol using a transaminase enzyme. google.com This highlights the industrial significance of chiral aminobutanols as precursors to high-value pharmaceutical compounds.
| Chiral Intermediate Class | Example Application | Significance |
|---|---|---|
| Chiral Aminobutanols | Precursor for Dolutegravir (HIV therapeutic) | Essential for establishing the correct stereochemistry required for drug efficacy. google.com |
| Chiral β-Amino Alcohols | Building blocks for β-blockers | The specific stereoisomer is often responsible for the desired therapeutic effect. |
| Chiral β-Amino Alcohols | Scaffolds for antiviral agents | The defined 3D structure is crucial for interaction with biological targets like viral enzymes. |
Role in Stereoselective Transformations
Beyond being physically incorporated into a final structure, (2R,3R)-3-Aminobutan-2-ol can also play a directing role in stereoselective transformations. It can be used to create chiral auxiliaries or ligands that guide the stereochemical outcome of a reaction without being part of the final product.
The ability to control the stereochemical outcome of a reaction is a central goal of modern organic synthesis. When used as a chiral auxiliary, a derivative of (2R,3R)-3-Aminobutan-2-ol is temporarily attached to a substrate molecule. The stereocenters of the auxiliary then create a chiral environment that forces an incoming reagent to approach from a specific direction, leading to the formation of a new stereocenter with a specific configuration. After the reaction, the auxiliary is cleaved, having fulfilled its role of inducing chirality. The amino and hydroxyl groups are key to this function, as they provide points of attachment and can coordinate to metal catalysts, further influencing the reaction's stereoselectivity.
The aminobutanol backbone is a versatile starting point for synthesizing a wide array of more complex chiral scaffolds. Heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—are of particular importance in medicinal chemistry. (2R,3R)-3-Aminobutan-2-ol can be elaborated through a series of reactions to form chiral heterocycles such as piperidines, pyrrolidines, and oxazolidinones. For example, asymmetric copper-catalyzed reactions have been developed for the enantioselective synthesis of 2,3-cis-disubstituted piperidines, which are challenging targets due to the need to control two consecutive chiral centers. While not a direct use of the title compound, this demonstrates how chiral precursors are essential for building such complex heterocyclic systems.
| Chiral Scaffold Type | Synthetic Utility | Relevance |
|---|---|---|
| Chiral Piperidines | Core structures in many alkaloids and pharmaceutical agents. | Synthesized with high stereocontrol using methods that often rely on chiral precursors. |
| Spiro-Lactams | Complex, rigid structures with applications in drug discovery. | Asymmetric synthesis is required to access enantiomerically pure forms. |
| Chiral Oxazolidinones | Commonly used as chiral auxiliaries to control stereochemistry in various reactions. | Derived from amino alcohols to create a temporary chiral influence. |
Broader Applications in Synthetic Organic Chemistry
The utility of this compound extends across the landscape of synthetic organic chemistry. Its fundamental value lies in its identity as a readily available, stereochemically pure molecule that serves multiple functions. It is not only a building block for direct incorporation into target molecules like pharmaceuticals and fine chemicals but also a precursor for the development of tools for asymmetric synthesis. google.com Chiral amino alcohols are widely employed as the basis for chiral auxiliaries and as ligands in asymmetric catalysis. In this latter role, they coordinate to a metal center to create a chiral catalyst that can generate large quantities of an enantiomerically pure product from a prochiral starting material, making it a cornerstone of modern, efficient chemical synthesis.
Role As Chiral Auxiliaries and Ligands in Catalysis
Design and Development of Ligands Derived from (2R,3R)-3-Aminobutan-2-ol
The inherent chirality of (2R,3R)-3-aminobutan-2-ol provides a foundational scaffold for the synthesis of a diverse array of chiral ligands. The presence of both an amino and a hydroxyl group allows for versatile chemical modifications, enabling the creation of ligands with tailored steric and electronic properties. These properties are crucial for achieving high levels of enantioselectivity in catalytic reactions.
The design of these ligands often involves the introduction of phosphine, amine, or other coordinating moieties to the amino alcohol backbone. For instance, chiral phosphine ligands, which are pivotal in many transition-metal-catalyzed reactions, can be synthesized from (2R,3R)-3-aminobutan-2-ol. The synthetic route may involve the reaction of the amino alcohol with chlorophosphines or other phosphorus electrophiles. The resulting ligands, often bidentate or tridentate, can then coordinate to a metal center, creating a chiral environment that influences the approach of reactants.
Applications in Asymmetric Catalysis
Ligands derived from (2R,3R)-3-aminobutan-2-ol have found utility in a range of asymmetric catalytic reactions, where the formation of one enantiomer over the other is highly desired.
Enantioselective Catalytic Reactions Mediated by Derived Ligands
One notable application of these chiral ligands is in the enantioselective addition of organometallic reagents to carbonyl compounds. For example, the addition of diethylzinc to benzaldehyde is a benchmark reaction for testing the efficacy of new chiral catalysts. Ligands derived from (2R,3R)-3-aminobutan-2-ol have been employed in this reaction, leading to the formation of chiral secondary alcohols with varying degrees of enantiomeric excess (ee). The stereochemical outcome is dictated by the specific structure of the ligand and its coordination to the metal catalyst.
| Ligand Type | Substrate | Reagent | Product | Enantiomeric Excess (ee) |
| Schiff base | Benzaldehyde | Diethylzinc | 1-Phenyl-1-propanol | Moderate to High |
| Phosphine | Prochiral Ketones | H₂ | Chiral Alcohols | Variable |
Transition Metal-Catalyzed Asymmetric Transformations
The chiral ligands synthesized from (2R,3R)-3-aminobutan-2-ol are particularly effective in combination with transition metals such as ruthenium, rhodium, and palladium. These metal complexes act as powerful catalysts for a variety of asymmetric transformations.
A significant area of application is in asymmetric transfer hydrogenation. Ruthenium complexes bearing chiral ligands derived from amino alcohols have been shown to be effective catalysts for the reduction of ketones and imines to their corresponding chiral alcohols and amines. The mechanism of these reactions often involves the formation of a metal hydride species, and the chiral ligand environment ensures that the hydride is delivered to one face of the prochiral substrate preferentially.
| Catalyst System | Substrate | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Ru-(2R,3R)-aminobutanol derivative | Acetophenone | Transfer Hydrogenation | (R)-1-Phenylethanol | >90 | >95 |
| Rh-(2R,3R)-aminobutanol derivative | α,β-Unsaturated ester | Conjugate Addition | Chiral ester | High | High |
| Pd-(2R,3R)-aminobutanol derivative | Allylic acetate | Allylic Alkylation | Chiral alkene | High | Moderate to High |
Considerations for Recyclability and Efficiency of Chiral Auxiliaries and Ligands
The practical application of chiral catalysts in industrial processes is heavily dependent on their efficiency and recyclability. A highly efficient catalyst will exhibit a high turnover number (TON) and turnover frequency (TOF), meaning that a small amount of catalyst can produce a large amount of product in a short time.
Efforts to improve the recyclability of catalysts derived from (2R,3R)-3-aminobutan-2-ol often focus on immobilizing the catalyst on a solid support. This can be achieved by attaching the ligand to a polymer or an inorganic material like silica. The heterogeneous catalyst can then be easily separated from the reaction mixture by filtration and reused in subsequent batches. However, it is crucial to ensure that the immobilization process does not significantly diminish the catalyst's activity or enantioselectivity.
Strategies to enhance efficiency include optimizing reaction conditions such as temperature, pressure, and solvent, as well as fine-tuning the ligand structure to maximize the catalytic turnover rate.
Mechanistic and Theoretical Investigations of 2r,3r 3 Aminobutan 2 Ol Hydrochloride Reactivity
Elucidation of Reaction Mechanisms Involving the Amino Alcohol Moiety
A thorough understanding of the reaction mechanisms of (2R,3R)-3-Aminobutan-2-ol hydrochloride would require experimental studies that probe its reactivity.
Nucleophilic Reactivity and Bond Formation Processes
The amino alcohol functionality of (2R,3R)-3-Aminobutan-2-ol contains two nucleophilic centers: the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. The hydrochloride form implies that the amino group is protonated, which would significantly diminish its nucleophilicity. Under basic conditions, the free amine could participate in a variety of nucleophilic substitution and addition reactions.
Detailed studies would involve reacting (2R,3R)-3-Aminobutan-2-ol with various electrophiles and analyzing the reaction kinetics and products to determine the relative nucleophilicity of the amino and hydroxyl groups. This would typically involve spectroscopic analysis (NMR, IR) and mass spectrometry to identify the resulting products and intermediates. Research findings would likely be presented in tables summarizing reaction conditions, substrates, products, and yields.
Stereoselective Interactions with Other Chiral Species
As a chiral molecule, this compound is expected to exhibit stereoselective interactions when reacting with other chiral compounds. It could be employed as a chiral auxiliary or a ligand in asymmetric synthesis. In such roles, the specific stereochemistry of the amino alcohol would influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer or diastereomer of the product.
Investigative studies would involve using this compound in well-known asymmetric reactions, such as aldol additions or alkylations, and determining the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the products. The results would demonstrate the directing effect of the (2R,3R) stereocenters.
Computational Chemistry and Modeling Approaches
Computational studies would provide invaluable theoretical insights into the reactivity and stereoselectivity of this compound.
Density Functional Theory (DFT) Studies of Reaction Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to model reaction pathways. For (2R,3R)-3-Aminobutan-2-ol, DFT calculations could be used to model its reactions with electrophiles at a molecular level. Researchers would typically calculate the geometries and energies of reactants, products, and, most importantly, the transition states connecting them.
Such studies would provide activation energies, which are crucial for understanding reaction rates and selectivity. A data table in a relevant study would likely compare the calculated activation energies for different possible reaction pathways or for reactions leading to different stereoisomers, thereby explaining the observed experimental outcomes.
Molecular Dynamics (MD) Simulations for Solvent Effects on Enantioselectivity
Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. In the context of (2R,3R)-3-Aminobutan-2-ol mediated reactions, MD simulations would be particularly useful for understanding the role of the solvent in enantioselectivity. The solvent can influence the stability of transition states and intermediates through explicit interactions such as hydrogen bonding.
An MD simulation would model the chiral amino alcohol, the reactants, and a large number of solvent molecules. By analyzing the trajectories of these molecules, researchers could identify key solvent-substrate and solvent-transition state interactions that contribute to the stereochemical outcome of the reaction. The findings could be presented in a table summarizing key intermolecular distances or interaction energies in different solvents, correlating these with experimentally observed enantioselectivities.
Computational Insights into Substrate-Catalyst/Enzyme Recognition and Selectivity
When (2R,3R)-3-Aminobutan-2-ol acts as a catalyst or is a substrate for an enzyme, computational modeling can elucidate the principles of molecular recognition that govern its activity and selectivity. Docking studies and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations are common approaches.
These computational techniques would model the interaction of the amino alcohol with a binding pocket of a catalyst or an enzyme. The results would highlight the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the stable binding of one stereoisomer over another. A data table might list the binding energies for different stereoisomers or the key interacting residues in an enzyme's active site.
Structure-Reactivity Relationships and Factors Governing Stereocontrol
The stereochemical outcome of reactions involving this compound as a chiral auxiliary or ligand is intrinsically linked to its specific three-dimensional structure. The spatial arrangement of the amino and hydroxyl groups, along with the methyl substituents at the C2 and C3 positions, creates a defined chiral environment that dictates the facial selectivity of approaching reagents. Understanding the interplay of steric and electronic factors is paramount to elucidating the mechanisms of stereocontrol.
The primary mode of action for (2R,3R)-3-aminobutan-2-ol in asymmetric synthesis involves its coordination to a metal center, forming a chiral catalyst complex. The amino and hydroxyl groups act as bidentate ligands, creating a rigid chelate ring. This chelation restricts the conformational freedom of the catalyst, establishing a well-defined chiral pocket around the active site. The stereocontrol is then exerted by the steric hindrance imposed by the substituents on the chiral ligand, which directs the substrate to bind in a specific orientation.
In the case of (2R,3R)-3-aminobutan-2-ol, the two methyl groups play a crucial role in governing stereoselectivity. Their positions, dictated by the (2R,3R) configuration, create a steric bias that favors one transition state over the other. For instance, in the addition of a nucleophile to a prochiral carbonyl compound, the substrate will preferentially coordinate to the metal center on the less sterically hindered face, leading to the formation of a specific stereoisomer.
The hydrochloride form of the compound implies that the amino group is protonated. For the amino group to act as a ligand for a metal catalyst, it must be deprotonated, typically by the addition of a base. The choice of base and reaction conditions can therefore influence the formation and reactivity of the active chiral catalyst.
The effectiveness of stereocontrol is also dependent on the nature of the substrate, the reagents, and the reaction conditions. Factors such as the size of the substrate, the Lewis acidity of the metal center, the solvent, and the temperature can all impact the diastereomeric excess of the product. For example, bulkier substrates may experience stronger steric interactions with the chiral ligand, leading to higher stereoselectivity.
To illustrate the structure-reactivity relationship, consider the generalized example of an asymmetric reduction of a prochiral ketone catalyzed by a metal complex of deprotonated (2R,3R)-3-aminobutan-2-ol. The proposed mechanism involves the formation of a five-membered chelate ring between the amino alcohol and the metal. The two methyl groups of the ligand create a chiral environment that directs the hydride transfer to one face of the ketone, resulting in the preferential formation of one enantiomer of the corresponding alcohol.
The table below outlines the key structural features of (2R,3R)-3-aminobutan-2-ol and their influence on stereocontrol in a hypothetical asymmetric reaction.
| Structural Feature | Role in Stereocontrol | Expected Outcome |
| (2R,3R) Stereochemistry | Defines the absolute configuration of the chiral centers. | Predictable formation of a specific enantiomer of the product. |
| Bidentate Amino Alcohol Moiety | Forms a rigid chelate ring with the metal center. | Restricts conformational freedom, creating a well-defined chiral environment. |
| Methyl Group at C2 | Provides steric bulk on one face of the chelate ring. | Directs the approach of the substrate to the less hindered face. |
| Methyl Group at C3 | Provides additional steric hindrance and reinforces the chiral environment. | Enhances the facial selectivity of the reaction. |
Detailed mechanistic and theoretical investigations often employ computational modeling to predict the transition state geometries and energies of diastereomeric pathways. These studies can provide quantitative insights into the factors governing stereocontrol. For a catalyst derived from (2R,3R)-3-aminobutan-2-ol, such models would likely show a significant energy difference between the transition states leading to the major and minor stereoisomers, arising from the steric repulsion between the substrate and the methyl groups of the ligand.
The following table summarizes the expected influence of varying reaction parameters on the stereochemical outcome, based on general principles of asymmetric catalysis with chiral amino alcohol ligands.
| Parameter | Influence on Stereocontrol | Rationale |
| Ligand Concentration | Higher concentration may lead to the formation of less active or non-selective catalyst aggregates. | Optimal ligand-to-metal ratio is crucial for the formation of the active monomeric catalyst. |
| Metal Salt | The Lewis acidity and coordination geometry of the metal ion affect the rigidity of the chelate and the activation of the substrate. | Different metals can lead to variations in both reactivity and enantioselectivity. |
| Solvent | Solvent polarity and coordinating ability can influence the solubility and stability of the catalyst, as well as the transition state energies. | Non-coordinating solvents are often preferred to avoid competition with the chiral ligand. |
| Temperature | Lower temperatures generally lead to higher enantioselectivity. | The energy difference between the diastereomeric transition states is more pronounced at lower temperatures, favoring the formation of the major isomer. |
| Substrate Structure | The steric and electronic properties of the substrate influence its interaction with the chiral catalyst. | Bulkier substrates often exhibit higher levels of stereodifferentiation. |
Advanced Derivatization and Transformation Studies of 2r,3r 3 Aminobutan 2 Ol Hydrochloride
Functional Group Interconversions
The strategic manipulation of the amino and hydroxyl moieties of (2R,3R)-3-aminobutan-2-ol is fundamental to its application in asymmetric synthesis. These interconversions allow for the creation of diverse chiral intermediates.
The oxidation of the secondary alcohol in (2R,3R)-3-aminobutan-2-ol to the corresponding α-amino ketone, (3R)-3-aminobutan-2-one, is a key transformation. This reaction is the reverse of the process often used to synthesize the amino alcohol itself, which typically involves the asymmetric reduction of a β-amino ketone .
Due to the presence of the easily oxidized amino group, direct oxidation of the alcohol is challenging. A common strategy involves the temporary protection of the amino group, most frequently as a carbamate (e.g., Boc or Cbz), prior to the oxidation step. Once the amine is protected, a variety of standard oxidation protocols for secondary alcohols can be employed. The choice of oxidant is crucial to prevent over-oxidation or side reactions. Following the oxidation, the protecting group can be removed to yield the desired α-amino ketone hydrochloride.
Table 1: Conceptual Pathway for Selective Oxidation
| Step | Transformation | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Amine Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃), Dichloromethane (DCM) | N-Boc-(2R,3R)-3-aminobutan-2-ol |
| 2 | Selective Oxidation | Dess-Martin periodinane (DMP), DCM; or Swern Oxidation (oxalyl chloride, DMSO, NEt₃) | N-Boc-(3R)-3-aminobutan-2-one |
The hydroxyl group of an alcohol is inherently a poor leaving group (hydroxide, OH⁻) for nucleophilic substitution reactions libretexts.orgyoutube.com. Therefore, derivatization is necessary to convert it into a more stable leaving group, enabling substitution. A highly effective method is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf).
This transformation is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a non-nucleophilic base like pyridine. The resulting sulfonate ester is an excellent leaving group, readily displaced by a wide range of nucleophiles in an S_N_2 reaction, which proceeds with inversion of stereochemistry at the carbon center. As with oxidation, the amino group is generally protected beforehand to prevent it from acting as a competing nucleophile.
Table 2: Representative Substitution Reactions via a Tosylate Intermediate
| Nucleophile (Nu⁻) | Reagent Example | Product of Substitution |
|---|---|---|
| Azide (N₃⁻) | Sodium Azide (NaN₃) | (2S,3R)-3-(protected-amino)-2-azidobutane |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | (2S,3R)-3-(protected-amino)-2-cyanobutane |
| Halide (Br⁻) | Lithium Bromide (LiBr) | (2S,3R)-2-bromo-3-(protected-amino)butane |
Protecting group chemistry is essential for managing the reactivity of the bifunctional amino alcohol. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
Protection: The amino group of (2R,3R)-3-aminobutan-2-ol is readily protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds with high yield under mild conditions.
Deprotection: The removal of the Boc group is typically achieved by treating the protected compound with a strong acid. The tert-butyl carbamate is readily cleaved, releasing the free amine as its corresponding acid salt. This process is clean and generally high-yielding.
Table 3: Boc-Protection and Deprotection Conditions
| Process | Reagents | Solvent | Temperature | Typical Duration |
|---|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (or NaOH, DMAP) | Dichloromethane, THF, or Acetonitrile | Room Temperature | 1-4 hours |
| Deprotection | Trifluoroacetic acid (TFA) OR 4M HCl in Dioxane/Ethyl Acetate | Dichloromethane (for TFA) or the reaction solvent | Room Temperature | 1-12 hours |
Cyclization Reactions and Heterocyclic Compound Synthesis
The vicinal amino and hydroxyl groups of (2R,3R)-3-aminobutan-2-ol make it an ideal precursor for the synthesis of chiral five-membered heterocyclic rings, which are important structural motifs and chiral auxiliaries in asymmetric synthesis.
Chiral oxazolidinones, famously used as Evans auxiliaries, are powerful tools for stereocontrolled synthesis. These heterocycles can be synthesized from 1,2-amino alcohols like (2R,3R)-3-aminobutan-2-ol through cyclization with a one-carbon carbonyl equivalent. The reaction involves the sequential or concerted reaction of both the amine and hydroxyl groups to form the five-membered ring.
A variety of reagents can be used to effect this transformation, with common examples including phosgene or its safer solid equivalent, triphosgene. Other effective reagents include carbonyldiimidazole (CDI) and dialkyl carbonates like diethyl carbonate, which offer milder reaction conditions.
Table 4: Common Reagents for Oxazolidinone Synthesis
| Reagent | Conditions | Byproducts | Notes |
|---|---|---|---|
| Phosgene (COCl₂) or Triphosgene | Base (e.g., NEt₃), Aprotic Solvent (e.g., Toluene) | HCl | Phosgene is highly toxic; Triphosgene is a safer alternative. |
| Carbonyldiimidazole (CDI) | Heat, Aprotic Solvent | Imidazole | Milder conditions, but requires heating. |
Tetrahydro-1,3-oxazines are six-membered heterocyclic compounds that are valuable as chiral building blocks and synthetic intermediates. Their synthesis is typically achieved through the condensation reaction of a 1,3-amino alcohol with an aldehyde or a ketone.
It is critical to note that (2R,3R)-3-aminobutan-2-ol is a 1,2-amino alcohol. Due to the 1,2-relationship between its amino and hydroxyl groups, it is not a direct precursor for the formation of the six-membered tetrahydro-1,3-oxazine ring. The spatial arrangement of the functional groups in (2R,3R)-3-aminobutan-2-ol strongly favors the formation of five-membered rings, such as oxazolidines (from condensation with an aldehyde) or the oxazolidinones discussed previously. The synthesis of a tetrahydro-1,3-oxazine requires a substrate where the amine and hydroxyl functionalities are separated by three carbon atoms (a 1,3-amino alcohol) epa.gov.
For a suitable 1,3-amino alcohol, the reaction with an aldehyde (e.g., formaldehyde or benzaldehyde) proceeds under acidic or basic conditions to yield the corresponding N,O-acetal, the tetrahydro-1,3-oxazine ring.
Synthesis of Diverse Complex Chiral Scaffolds
(2R,3R)-3-Aminobutan-2-ol hydrochloride serves as a versatile and stereochemically defined building block for the synthesis of a variety of complex chiral scaffolds. Its bifunctional nature, possessing both an amino and a hydroxyl group on adjacent stereogenic centers, allows for its transformation into a range of valuable chiral auxiliaries, ligands, and key intermediates for the synthesis of bioactive molecules. The inherent chirality of the (2R,3R)-configuration provides a powerful tool for inducing stereoselectivity in subsequent chemical transformations.
The primary applications of (2R,3R)-3-aminobutan-2-ol in this context involve its conversion into key heterocyclic structures, such as oxazolidinones and aziridines. These scaffolds can then be further elaborated or utilized as chiral auxiliaries to direct the stereochemical outcome of reactions on a prochiral substrate.
Synthesis of Chiral Oxazolidinones:
One of the most common applications of 1,2-amino alcohols is their conversion into chiral oxazolidinones. This transformation is typically achieved by reacting the amino alcohol with phosgene or a phosgene equivalent, such as diethyl carbonate or carbonyldiimidazole. The resulting oxazolidinone ring system rigidly holds the stereochemical information of the starting material and can be N-acylated. The acyl group is then held in a chiral environment, allowing for diastereoselective reactions at the α-carbon.
For instance, N-acylated oxazolidinones derived from (2R,3R)-3-aminobutan-2-ol can be used in highly diastereoselective alkylation and aldol reactions. The stereochemical outcome of these reactions is dictated by the steric hindrance provided by the substituents on the oxazolidinone ring, which directs the approach of the electrophile from the less hindered face of the enolate.
| Starting Material | Reagents | Resulting Scaffold | Key Features of Transformation |
| (2R,3R)-3-Aminobutan-2-ol | 1. Triphosgene, Et3N2. Acyl Chloride | N-Acyl-(4R,5R)-4,5-dimethyl-1,3-oxazolidin-2-one | Formation of the oxazolidinone ring followed by N-acylation. |
| N-Acyl-(4R,5R)-4,5-dimethyl-1,3-oxazolidin-2-one | LDA, Alkyl Halide | α-Alkylated N-Acyl-(4R,5R)-4,5-dimethyl-1,3-oxazolidin-2-one | Diastereoselective alkylation of the enolate. |
| N-Propionyl-(4R,5R)-4,5-dimethyl-1,3-oxazolidin-2-one | TiCl4, Hunig's Base, Aldehyde | β-Hydroxy N-Propionyl-(4R,5R)-4,5-dimethyl-1,3-oxazolidin-2-one | Diastereoselective aldol addition. |
Synthesis of Chiral Aziridines:
Chiral aziridines are valuable synthetic intermediates due to their ring strain, which allows for regioselective and stereospecific ring-opening reactions with various nucleophiles. (2R,3R)-3-Aminobutan-2-ol can be converted to the corresponding chiral aziridine through a two-step process. First, the hydroxyl group is converted into a good leaving group, typically a tosylate or mesylate. Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the amino group displaces the leaving group to form the aziridine ring with inversion of configuration at the carbon bearing the hydroxyl group.
The resulting (2R,3S)-2,3-dimethylaziridine can then be subjected to ring-opening reactions with a variety of nucleophiles. The regioselectivity of the ring-opening is often controlled by steric and electronic factors, providing access to a range of enantiomerically enriched diamines, amino alcohols, and other functionalized chiral building blocks.
| Starting Material | Reagents | Resulting Scaffold | Key Features of Transformation |
| (2R,3R)-3-Aminobutan-2-ol | 1. TsCl, Pyridine2. NaH | (2R,3S)-2,3-Dimethylaziridine | Intramolecular cyclization with inversion of configuration. |
| (2R,3S)-2,3-Dimethylaziridine | NaN3, NH4Cl | (2R,3R)-3-Azidobutan-2-amine | Regioselective ring-opening with azide nucleophile. |
| (2R,3S)-2,3-Dimethylaziridine | R-MgBr, CuI | (2R,3R)-3-Alkyl-butan-2-amine | Regioselective ring-opening with organocuprate. |
Synthesis of Chiral Ligands:
The vicinal amino alcohol functionality in (2R,3R)-3-aminobutan-2-ol makes it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis. These ligands are often bidentate, coordinating to a metal center through both the nitrogen and oxygen atoms. The chiral environment created by the ligand around the metal center can then induce high levels of enantioselectivity in a variety of catalytic transformations.
A common strategy involves the synthesis of phosphine-oxazoline (PHOX) ligands. This is typically achieved by first converting the amino alcohol to the corresponding 2-oxazoline. The oxazoline is then functionalized, often at the 2-position, with a phosphine-containing group. The resulting PHOX ligands have been successfully employed in a range of metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and allylic alkylations.
| Starting Material | Reagents | Resulting Scaffold | Application |
| (2R,3R)-3-Aminobutan-2-ol | 1. PhC(OEt)3, cat. H+2. n-BuLi, Ph2PCl | (4R,5R)-4,5-Dimethyl-2-phenyl-4,5-dihydrooxazole, then (4R,5R)-2-(2-(Diphenylphosphino)phenyl)-4,5-dimethyl-4,5-dihydrooxazole | Chiral ligand for asymmetric catalysis. |
Biocatalytic Applications Beyond Direct Synthesis and Resolution
Use as a Precursor in Microbial Bioconversion Pathways (e.g., Tetramethylpyrazine production)
Tetramethylpyrazine (TTMP) is a significant flavor and fragrance compound and a valuable pharmaceutical ingredient, notably used for treating cardiovascular diseases. frontiersin.org Its biosynthesis in microorganisms, particularly Bacillus subtilis, is a well-studied pathway. The established microbial route to TTMP involves the condensation of two molecules of the precursor acetoin (3-hydroxy-2-butanone) with an ammonia (B1221849) source. frontiersin.orgresearchgate.net Microbes typically generate acetoin from pyruvate, which is derived from central carbon metabolism (e.g., glycolysis). mdpi.com The necessary ammonia is supplied either through the addition of ammonium salts like diammonium phosphate or from intracellular amino acid metabolism. frontiersin.orgnih.gov
A review of the scientific literature indicates that the established and primary precursor for the microbial biosynthesis of tetramethylpyrazine is acetoin. researchgate.netnih.govnih.gov Current research on both native and engineered microbial pathways for TTMP production focuses on enhancing the metabolic flux towards acetoin and ensuring an adequate supply of ammonia. mdpi.comnih.gov While (2r,3r)-3-Aminobutan-2-ol shares a similar carbon backbone with acetoin, the available literature does not support its role as a direct precursor or intermediate in the microbial production of tetramethylpyrazine. The bioconversion pathway proceeds from acetoin, not from pre-formed amino alcohols.
Enzymatic Derivatizations and Transformations
(2r,3r)-3-Aminobutan-2-ol hydrochloride, with its vicinal amino and hydroxyl functional groups, is an excellent substrate for a variety of enzymatic transformations to create novel derivatives. Key enzyme classes for these modifications include lipases, dehydrogenases, and transaminases.
Lipase-Catalyzed Acylation: Lipases are versatile biocatalysts widely used for the regioselective and enantioselective acylation of molecules containing hydroxyl and amino groups. mdpi.com In the case of amino alcohols, lipases can catalyze either O-acylation (ester formation) or N-acylation (amide formation). This selectivity is a crucial advantage over chemical methods. For instance, lipase-catalyzed reactions can achieve kinetic resolution of racemic amino alcohols through selective acylation of one enantiomer, leaving the other unmodified. nih.gov This process is highly dependent on the specific lipase, the acyl donor, and the reaction solvent. The acylation can introduce a wide range of functionalities, altering the compound's physical and chemical properties for various applications. nih.gov
Dehydrogenase and Transaminase-Mediated Transformations: Amine dehydrogenases (AmDHs) and transaminases (TAs) are pivotal in the synthesis and modification of chiral amines and amino alcohols. Engineered AmDHs can catalyze the reversible oxidative deamination of β-amino alcohols to their corresponding α-hydroxy ketones. acs.org This transformation offers a pathway to interconvert between these two classes of compounds. Transaminases, which catalyze the transfer of an amino group from a donor to a keto acceptor, can be employed in cascade reactions to create more complex chiral molecules starting from amino alcohol scaffolds. ucl.ac.uknih.gov These multi-enzyme systems enable the construction of novel γ-hydroxy-α-amino acid derivatives and other valuable chiral building blocks. nih.gov
| Enzyme Class | Transformation Type | Substrate Class | Product Class | Key Features |
|---|---|---|---|---|
| Lipase | Acylation / Resolution | Racemic Amino Alcohol | Acylated Amino Alcohol + Enantioenriched Amino Alcohol | High enantioselectivity (E > 70) and regioselectivity (N- vs. O-acylation) can be achieved. nih.gov |
| Amine Dehydrogenase (engineered) | Oxidative Deamination | β-Amino Alcohol | α-Hydroxy Ketone | Enables reversible conversion between amino alcohols and their corresponding ketones. acs.org |
| Transaminase (in cascade) | Amination / Derivatization | Amino Alcohol Derivative | Complex Chiral Molecules | Used in multi-step, one-pot syntheses to build complex structures like γ-hydroxy-α-amino acids. nih.gov |
Future Directions in Enzyme Engineering for Enhanced Selectivity and Substrate Scope
While naturally occurring enzymes can process substrates like 3-aminobutan-2-ol (B1581441), their efficiency, stability, and selectivity are often suboptimal for industrial applications. Enzyme engineering, through rational design and directed evolution, is a powerful tool to overcome these limitations and develop bespoke biocatalysts for the synthesis and transformation of chiral amino alcohols. nih.govmdpi.com
Rational Design and Directed Evolution: Rational design involves making specific, knowledge-based mutations in an enzyme's active site or substrate access tunnels to alter its function. acs.org This requires a deep understanding of the enzyme's structure and catalytic mechanism. In contrast, directed evolution mimics natural selection in the laboratory, involving iterative cycles of random gene mutagenesis followed by high-throughput screening to identify variants with desired improvements. researchgate.netnih.gov Hybrid strategies, such as iterative saturation mutagenesis (ISM), combine both approaches by focusing random mutagenesis on specific "hotspot" regions of the enzyme identified through structural analysis. nih.govnih.gov
Engineering Goals for Amino Alcohol Biocatalysts:
Enhanced Selectivity: A primary goal is to improve the enantioselectivity of enzymes like transaminases and dehydrogenases to achieve enantiomeric excess values greater than 99%, which is often required for pharmaceutical intermediates. acs.orgnih.gov
Broadened Substrate Scope: Many wild-type enzymes are highly specific. Engineering efforts aim to modify substrate-binding pockets to accommodate bulkier or non-natural substrates, thereby expanding the synthetic utility of the biocatalyst. acs.orgresearchgate.net
Improved Catalytic Activity and Stability: Directed evolution has been successfully used to generate enzyme variants with significantly higher catalytic efficiency (kcat/Km) and improved thermostability. nih.gov For example, after several rounds of mutagenesis, an engineered amine dehydrogenase showed a 4-fold improvement in catalytic efficiency for the amination of 1-hydroxy-2-butanone. nih.gov
The continued development of these protein engineering strategies promises to deliver a new generation of robust and highly selective enzymes for the synthesis and derivatization of a vast array of chiral amino alcohols, including specific stereoisomers like (2r,3r)-3-Aminobutan-2-ol.
| Enzyme Target | Engineering Strategy | Improvement Achieved | Relevance |
|---|---|---|---|
| Amine Dehydrogenase (AmDH) | Iterative Saturation Mutagenesis (ISM) | 4-fold increase in kcat/Km; >99% ee for (S)-2-aminobutan-1-ol synthesis. nih.govnih.gov | Enhances efficiency and selectivity for producing chiral amino alcohols. |
| ω-Transaminase (ω-TA) | Directed Evolution (Six Rounds) | >400-fold increase in specific activity for a bulky ketone substrate. researchgate.net | Overcomes limitations with sterically demanding substrates. |
| Valine Dehydrogenase | Rational Design (Single Mutation) & Double-Code Saturation Mutagenesis | Switched function to a β-amino alcohol dehydrogenase with broadened substrate scope. acs.org | Creates novel enzyme activities for transforming diverse β-amino alcohols. |
| d-Amino Acid Aminotransferase | Directed Evolution | Created a novel (R)-β-Transaminase for the synthesis of various (R)-β- and γ-amino acids. figshare.com | Expands the toolbox for producing specific enantiomers of amino compounds. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for producing (2R,3R)-3-Aminobutan-2-ol hydrochloride with high stereochemical purity?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enantioselective catalysis is critical. For example, starting from chiral precursors such as (2R,3R)-configured amino alcohols, followed by hydrochloric acid salt formation under controlled pH conditions. Monitor stereochemical integrity via thin-layer chromatography (TLC) with triketohydrindene/cadmium staining to detect amino groups . Validate enantiomeric purity using chiral HPLC or polarimetry.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- TLC : Use silica gel plates with ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1) as the mobile phase. Detect amino groups via ninhydrin staining .
- NMR : Analyze - and -NMR spectra to confirm the stereochemistry and hydrogen bonding patterns. For example, coupling constants in -NMR can distinguish between syn and anti configurations of vicinal amino and hydroxyl groups.
- Mass Spectrometry : Confirm molecular weight (e.g., 153.61 g/mol for related amino alcohols) via ESI-MS .
Q. What critical impurities should be monitored during synthesis?
- Methodological Answer : Key impurities include:
- Enantiomeric impurities : Detect using chiral TLC or HPLC. For example, 2-aminobutanol derivatives may co-elute if stereochemical control is inadequate .
- Byproducts from incomplete salt formation : Use potentiometric titration to confirm HCl stoichiometry .
- Residual solvents : Analyze via GC-MS, especially if methanol or ethyl acetate is used in synthesis .
Advanced Research Questions
Q. How can discrepancies in stereochemical assignments be resolved using spectroscopic data?
- Methodological Answer : Combine X-ray crystallography with advanced NMR techniques (e.g., NOESY or --HMBC) to resolve ambiguities. For example, NOESY correlations between the hydroxyl proton and adjacent methyl groups can confirm syn periplanar geometry in (2R,3R) configurations. Cross-validate with computational models (DFT calculations) to predict coupling constants and compare with experimental data .
Q. How to design stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH and −20°C. Monitor degradation via HPLC for changes in peak area of the parent compound vs. degradation products (e.g., oxidation of the hydroxyl group or deamination) .
- pH Stability : Dissolve the compound in buffers (pH 1–13) and analyze degradation kinetics using UV-Vis spectroscopy at 220–260 nm (absorbance range for amino alcohols) .
Q. How to optimize reaction conditions to minimize diastereomer formation?
- Methodological Answer :
- Kinetic Control : Use low temperatures (−10°C to 0°C) to favor the thermodynamically less stable (2R,3R) isomer during nucleophilic substitution reactions.
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone intermediates to ensure >95% enantiomeric excess .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry in real-time .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility profile?
- Methodological Answer :
- Controlled Solubility Studies : Dissolve the compound in water, ethanol, and DMSO at concentrations from 0.1 mM to 100 mM. Measure solubility via gravimetric analysis after filtration (0.22 μm membrane). Cross-reference with literature (e.g., Pharmacopoeia standards for amino alcohols) .
- pH-Dependent Solubility : Adjust pH with HCl/NaOH and observe precipitation thresholds. Note discrepancies arising from salt hydrolysis or polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
